molecular formula C15H30ClNO2 B4614936 1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride

1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride

Cat. No.: B4614936
M. Wt: 291.86 g/mol
InChI Key: ZZNGMNFZYALBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C15H30ClNO2 and its molecular weight is 291.86 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.1965069 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanism of Hydrolysis

Research on cyclopentolate hydrochloride, a compound with structural similarities, focused on its hydrolysis in alkaline solutions. The study employed a reversed-phase HPLC assay to investigate the kinetics of degradation, finding that the compound degrades rapidly at higher pH values, following (pseudo) first-order kinetics. This highlights the compound's stability and reaction pathways in various conditions, which could be relevant for understanding the behavior of similar compounds in scientific applications (Roy, 1995).

Cyclopropanone Equivalents

Another study explored the synthesis of cyclopropanone equivalents from 3-chloropropionic acid 1-piperidino-1-trimethylsilyloxycyclopropane, showcasing the potential for creating versatile intermediates for chemical syntheses. This research could be relevant for synthetic strategies involving the targeted compound or its derivatives, demonstrating applications in organic synthesis and drug development (Wasserman & Dion, 1982).

Crystal Structure and Interactions

The crystal structure of a compound featuring a piperidine ring and hydroxy groups was analyzed, showing a butterfly-shaped structure with specific hydrogen bonding patterns. This type of analysis can inform the understanding of molecular interactions and the design of compounds with desired physical and chemical properties (Maharramov et al., 2011).

Solid-State Characterization of Local Anaesthetic Drugs

A study on falicaine hydrochloride and dyclonine hydrochloride, both structurally related to the query compound, used various analytical techniques to explore crystal polymorphism and physical stability. Such research underscores the importance of solid-state characterization in the development of pharmaceuticals and could provide insights into optimizing storage and formulation conditions for related compounds (Schmidt, 2005).

Properties

IUPAC Name

1-cyclopentyloxy-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2.ClH/c1-12-6-5-7-13(2)16(12)10-14(17)11-18-15-8-3-4-9-15;/h12-15,17H,3-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNGMNFZYALBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2CCCC2)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
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1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
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1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
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1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
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1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
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1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.